molecular formula C12H20O2 B14272280 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one CAS No. 138151-75-4

2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one

Cat. No.: B14272280
CAS No.: 138151-75-4
M. Wt: 196.29 g/mol
InChI Key: ZJAPGBPOGYFLHL-UHFFFAOYSA-N
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Description

2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one is an organic compound belonging to the class of cyclobutenones It is characterized by a cyclobutene ring with hydroxyl and butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one typically involves the reaction of zirconocene-alkyne complexes with carbon monoxide. The process begins with the preparation of zirconocene dichloride in tetrahydrofuran, followed by the addition of n-butyllithium. The reaction mixture is then treated with trimethylphosphine and an alkyne, such as 7-tetradecyne. Carbon monoxide is introduced to the mixture, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.

Scientific Research Applications

2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one involves its interaction with molecular targets through its hydroxyl and butyl groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclobut-2-en-1-one: A simpler analog with similar structural features but lacking the butyl groups.

    2,3-Dihexyl-4-hydroxycyclobut-2-en-1-one: A compound with longer alkyl chains, which may exhibit different physical and chemical properties.

Uniqueness

The presence of butyl groups enhances its solubility and stability, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

138151-75-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,3-dibutyl-4-hydroxycyclobut-2-en-1-one

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-10(8-6-4-2)12(14)11(9)13/h11,13H,3-8H2,1-2H3

InChI Key

ZJAPGBPOGYFLHL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C1O)CCCC

Origin of Product

United States

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